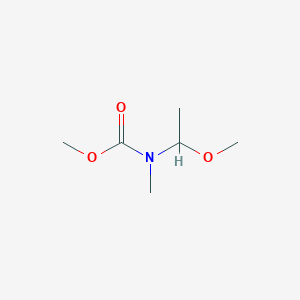

Methyl (1-methoxyethyl)methylcarbamate

Description

Methyl (1-methoxyethyl)methylcarbamate is a carbamate derivative characterized by a carbamate functional group (-O(CO)N<) with two methyl substituents and a 1-methoxyethyl moiety. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and polymer industries due to their versatility in chemical reactivity and biological activity. The 1-methoxyethyl group introduces ether and branched alkyl functionalities, which may influence solubility, stability, and metabolic pathways compared to simpler carbamates .

Properties

CAS No. |

88167-96-8 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

methyl N-(1-methoxyethyl)-N-methylcarbamate |

InChI |

InChI=1S/C6H13NO3/c1-5(9-3)7(2)6(8)10-4/h5H,1-4H3 |

InChI Key |

BORGCBBOWKIYAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(N(C)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (1-methoxyethyl)methylcarbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method includes the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically occur under mild conditions and do not require an inert atmosphere .

Industrial Production Methods

In industrial settings, methyl carbamate is often used as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions . This method is efficient and economical, with broad functional group tolerance and streamlined workup procedures .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-methoxyethyl)methylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler carbamates or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for removal of protecting groups, and catalytic hydrogenation for reduction reactions . The conditions vary depending on the desired reaction, but they generally involve mild temperatures and pressures .

Major Products Formed

The major products formed from these reactions include simpler carbamates, amines, and oxides, depending on the type of reaction and reagents used .

Scientific Research Applications

Methyl (1-methoxyethyl)methylcarbamate has several scientific research applications:

Biology: In biological research, it is used to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of methyl (1-methoxyethyl)methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine . This inhibition occurs through the formation of a stable carbamate-enzyme complex, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Methyl (3-Hydroxyphenyl)-Carbamate (CAS 13683-89-1)

Structural Differences :

- Substituents : Aromatic phenyl ring with a hydroxyl group vs. aliphatic 1-methoxyethyl chain.

- Reactivity : The hydroxyl group enhances polarity and hydrogen bonding, making it more reactive in aqueous environments compared to the hydrophobic 1-methoxyethyl group.

- Applications: Likely used in polymer crosslinking or pharmaceutical intermediates due to phenolic reactivity. Methyl (1-methoxyethyl)methylcarbamate, with its aliphatic ether, may exhibit better lipid solubility for agrochemical applications .

Toxicity: Limited data, but phenolic carbamates often show higher dermal irritation compared to aliphatic derivatives .

Fentanyl Methyl Carbamate (Item No. 25678)

Structural Differences :

- Backbone : Fentanyl’s opioid core vs. the simple carbamate structure.

- Functional Groups : The methyl carbamate in fentanyl modifies pharmacological activity, whereas this compound lacks opioid motifs.

- Applications : Fentanyl derivatives are controlled substances for forensic research; the target compound is more likely suited for industrial or agrochemical use .

Regulatory Status : Fentanyl methyl carbamate is a Schedule I compound in the U.S., highlighting the importance of structural modifications in regulatory classification .

Chlorpropham (1-Methylethyl (3-Chlorophenyl)Carbamate)

Structural Differences :

- Substituents : Chlorinated phenyl group vs. 1-methoxyethyl and methyl groups.

- Applications : Chlorpropham is a herbicide inhibiting cell division, while the target compound’s ether group may reduce phytotoxicity and enhance environmental persistence .

Stability : Chlorpropham’s aromatic chlorination increases soil persistence, whereas the 1-methoxyethyl group could improve hydrolytic stability in alkaline conditions .

Methyl (2,2-Dimethoxyethyl)Carbamate

Structural Differences :

- Substituents : Two methoxy groups on a ethyl chain vs. one methoxy on a branched ethyl chain.

- Reactivity : The dimethoxy structure may increase susceptibility to acid hydrolysis compared to the target compound’s single methoxy group.

Ethyl Carbamate (Urethane)

Structural Differences :

- Simpler Structure : Ethyl group vs. methoxyethyl-methyl substitution.

- Toxicity: Ethyl carbamate is a known carcinogen with high volatility, whereas the target compound’s bulkier structure may reduce volatility and bioaccumulation risks .

Data Table: Comparative Analysis of Carbamates

Key Findings and Implications

- Structural Influence : The 1-methoxyethyl group in the target compound likely enhances lipid solubility and hydrolytic stability compared to aromatic or simpler aliphatic carbamates.

- Safety Considerations : While direct toxicity data is absent, analogous compounds (e.g., methyl carbamates with ether groups) suggest moderate handling risks, necessitating standard PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.